3-(Furan-3-yl)-3-oxopropanenitrile
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Overview
Description
3-(Furan-3-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C7H5NO2 and its molecular weight is 135.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochromic Properties
Research has synthesized new derivatives involving 3-oxopropanenitriles, demonstrating their application in electrochromic properties. For example, the study by Abaci et al. (2016) investigated the electrochromic properties of homopolymers and co-polymers synthesized from thiophene–furan–thiophene type monomers, including 3-oxopropanenitriles, which showed distinct electrochromic properties and are considered candidates for electronic display applications (Abaci et al., 2016).
Heterocyclic Synthesis
3-oxopropanenitriles are also used in the synthesis of various heterocyclic compounds. Fadda et al. (2014) reviewed the synthesis of heterocyclic compounds derived from 3-(1H-indol-3-yl)-3-oxopropanenitrile, highlighting its importance in synthesizing precursors for other complex molecules (Fadda et al., 2014).
Antioxidant Evaluation
Gouda et al. (2016) conducted a study focusing on the antioxidant properties of certain compounds synthesized from 3-oxopropanenitriles. They used these compounds as intermediates in the synthesis of nicotinonitriles, which were then evaluated for their antioxidant capabilities (Gouda et al., 2016).
Photophysical Properties
Kumar et al. (2015) explored the photophysical properties of furans synthesized from 3-oxopropanenitriles. They developed a solvent- and catalyst-free synthesis method under microwave irradiation, leading to compounds with potential applications in the field of metal ion sensors (Kumar et al., 2015).
Synthesis of Furan Derivatives
Research by Zhang et al. (2017) demonstrated the synthesis of 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones using 3-oxopropanenitriles. This method avoided the use of expensive transition-metals and provided a straightforward approach to synthesizing furan derivatives (Zhang et al., 2017).
Chemical Reactions and Molecular Structures
The study by Deliomeroglu et al. (2012) focused on the Mn(OAc)3-promoted sulfur-directed addition of an active methylene compound to alkenes, using 3-oxopropanenitriles. This study provided insights into the chemical reactions and molecular structures involving 3-oxopropanenitriles (Deliomeroglu et al., 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(furan-3-yl)-3-oxopropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKYZLXNMLUVRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551371 |
Source
|
Record name | 3-(Furan-3-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96220-13-2 |
Source
|
Record name | 3-(Furan-3-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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